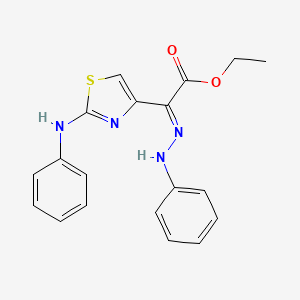
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is a complex organic compound that features a thiazole ring, an aniline group, and a phenylhydrazone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with aniline and phenylhydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
化学反応の分析
Types of Reactions
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylhydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The phenylhydrazone moiety may also play a role in binding to specific proteins, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are known for their medicinal properties.
Uniqueness
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is unique due to its combination of a thiazole ring, aniline group, and phenylhydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C19H18N4O2S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
ethyl (2E)-2-(2-anilino-1,3-thiazol-4-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18(24)17(23-22-15-11-7-4-8-12-15)16-13-26-19(21-16)20-14-9-5-3-6-10-14/h3-13,22H,2H2,1H3,(H,20,21)/b23-17+ |
InChIキー |
HKURHPZOMWCKLB-HAVVHWLPSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















